5-(4-Methoxyphenyl)-4-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-Methoxyphenyl)-4-methyl-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrazole ring, which is known for its biological activity, and a thiophene moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-methyl-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-methyl-1H-pyrazole-3-carbohydrazide with 4-methoxybenzaldehyde and thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-methyl-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group and thiophene moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-4-methyl-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of the thiophene moiety make it useful in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-methyl-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, contributing to its antimicrobial activity . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 5-(4-Methoxyphenyl)-4-methyl-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide stands out due to its combination of a pyrazole ring and a thiophene moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
303104-06-5 |
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Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-11-15(12-5-7-13(23-2)8-6-12)19-20-16(11)17(22)21-18-10-14-4-3-9-24-14/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
WSRIVCMPTCADGW-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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